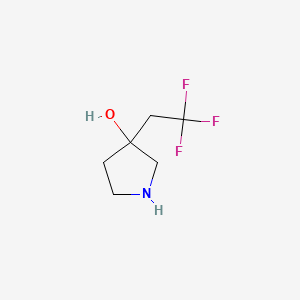

3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL

Description

3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL is a fluorinated pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a trifluoroethyl substituent attached to the same carbon. The trifluoroethyl group introduces significant steric bulk and electronegativity, which profoundly influences the compound’s physicochemical and pharmacological properties. Fluorine’s strong inductive effects reduce the basicity of the adjacent amine (if present) and enhance metabolic stability, making such compounds attractive in drug discovery for improved bioavailability and target engagement . This compound is structurally analogous to bioactive pyrrolidine derivatives used in kinase inhibitors, neurotransmitter modulators, and antimicrobial agents, where the hydroxyl group facilitates hydrogen bonding with biological targets .

Properties

Molecular Formula |

C6H10F3NO |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)3-5(11)1-2-10-4-5/h10-11H,1-4H2 |

InChI Key |

IBQOOWXBOZJFHE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CC(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-pyrrolidinol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethylamines .

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability and bioavailability.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Notes:

- Fluorine’s role in enhancing binding (via dipole interactions) and metabolic stability is consistent across compounds .

Key Structural and Functional Insights:

Trifluoroethyl vs. Fluorophenyl Groups : The trifluoroethyl group in 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL provides greater electronegativity and lipophilicity compared to fluorophenyl or hydroxypropyl substituents. This may improve blood-brain barrier penetration relative to polar analogs like 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol .

Hydroxyl Positioning : The 3-OH group in pyrrolidine derivatives facilitates hydrogen bonding with enzymes or receptors, as seen in kinase inhibitors (e.g., compounds in and ). This contrasts with pyridine-based hydroxyls (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol ), which may prioritize solubility over membrane permeability .

Solid-State Stability: The trifluoroethyl group’s steric bulk may enhance crystallinity and stability in solid formulations, as suggested by patents on related morpholinopyridine-pyrrolidine carboxamides .

Biological Activity

3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL, also known as (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-OL is C6H11ClF3N with a molecular weight of 189.61 g/mol. The trifluoroethyl group contributes to its unique chemical reactivity and biological interactions. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H11ClF3N |

| Molecular Weight | 189.61 g/mol |

| IUPAC Name | (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

Pharmacological Potential

Initial studies indicate that 3-(2,2,2-trifluoroethyl)pyrrolidin-3-OL may modulate receptor activities and influence various metabolic pathways. The presence of the trifluoroethyl group is believed to enhance lipophilicity and biological interactions compared to structurally similar compounds.

Potential Applications:

- Neurological Disorders: The compound is being investigated as a potential lead for drug development targeting neurological conditions due to its ability to interact with neurotransmitter receptors.

- Antimicrobial Activity: Similar pyrrolidine derivatives have shown antibacterial properties against pathogens such as Pseudomonas aeruginosa, suggesting potential applications in treating infections .

The mechanism by which 3-(2,2,2-trifluoroethyl)pyrrolidin-3-OL exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoroethyl group may facilitate interactions with protein targets through hydrogen bonding and hydrophobic interactions. This could enhance the compound's ability to inhibit specific enzymes or receptors involved in disease pathways.

Study on Antibacterial Activity

A study focusing on pyrrolidine derivatives identified several compounds that inhibited the essential protein PBP3 in Pseudomonas aeruginosa. Although not directly tested on 3-(2,2,2-trifluoroethyl)pyrrolidin-3-OL, the structural similarities suggest it may share this antibacterial potential .

Structure-Activity Relationship (SAR)

Research has shown that modifications in the structure of pyrrolidine derivatives significantly affect their biological activities. For instance:

- Trifluoromethyl Group: Inclusion of this group has been associated with increased potency in inhibiting serotonin uptake and enhancing interaction with reverse transcriptase enzymes .

This indicates that further SAR studies on 3-(2,2,2-trifluoroethyl)pyrrolidin-3-OL could yield insights into optimizing its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.